![molecular formula C10H15BN2O4 B1291620 (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid CAS No. 863753-35-9](/img/structure/B1291620.png)

(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid

Overview

Description

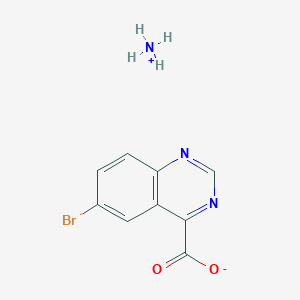

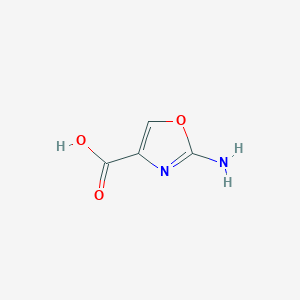

(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C10H15BN2O4 and its molecular weight is 238.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

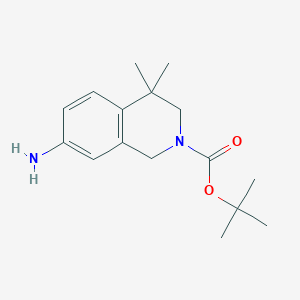

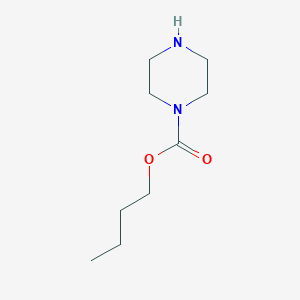

Protecting Group in Synthesis

The tert-butoxycarbonyl (Boc) group is extensively used as a protecting group for amines in the synthesis of peptides and organic compounds. This utility is due to its ease of introduction and removal under mild conditions, making it a staple in peptide synthesis and other areas where the protection of functional groups is required. For instance, Vorbrüggen highlighted the use of tert-butoxycarbonyl chloride (BocCl) for introducing Boc groups into amino acids, a method suitable for large-scale preparations of Boc-amino acids (Vorbrüggen, 2008).

Catalyst in N-tert-Butoxycarbonylation

Heydari et al. demonstrated the use of H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines. This process is essential for creating N-Boc-protected amino acids, which are crucial intermediates resistant to racemization during peptide synthesis (Heydari et al., 2007).

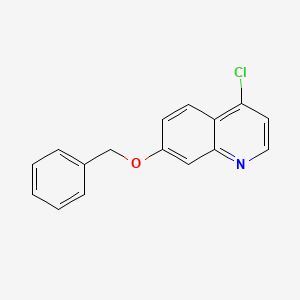

Synthesis of Heterocyclic Compounds

Rossi et al. explored the synthesis of various heterocyclic compounds starting from 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene. This research shows the versatility of Boc-protected intermediates in creating complex molecules, including pyridazines and amino-pyrroles (Rossi et al., 2007).

Suzuki-Miyaura Cross-Coupling Reactions

The application of boronic acid derivatives, including (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid, in Suzuki-Miyaura cross-coupling reactions has been demonstrated. These reactions are pivotal in creating biaryl compounds, which are significant in pharmaceuticals and materials science. Li et al. presented a method for preparing tert-butyl esters from boronic acids, showcasing the utility of boronic acid derivatives in cross-coupling reactions to achieve high yields of target compounds (Li et al., 2014).

Modular Catalytic Synthesis

Marques and Burke utilized isatin-derived N-Boc-protected ketimines in a Rh-catalyzed addition of arylboronic acids to prepare 3-amino-3-aryl-2-oxindoles. This modular catalytic approach demonstrates the importance of Boc-protected intermediates in the synthesis of biologically active compounds, highlighting the flexibility and efficiency of using boronic acid derivatives in catalysis (Marques & Burke, 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids are generally known to interact with various enzymes and receptors in the body .

Mode of Action

The compound (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid is a boronic acid derivative. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a metal catalyst, such as palladium .

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including carbon-carbon bond formation via suzuki-miyaura cross-coupling .

Result of Action

The compound’s participation in suzuki-miyaura cross-coupling reactions suggests that it may play a role in the formation of new carbon-carbon bonds .

Biochemical Analysis

Biochemical Properties

(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules . The compound interacts with enzymes and proteins that facilitate these reactions, such as palladium catalysts. The nature of these interactions involves the formation of transient complexes that enable the transfer of organic groups from boron to palladium, thereby forming new carbon-carbon bonds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and phosphatases, which are critical regulators of cell signaling pathways . Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other DNA-binding proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity . This compound also influences gene expression by binding to transcription factors and altering their ability to regulate target genes . These molecular interactions are critical for the compound’s role in biochemical reactions and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere and low temperatures, but it can degrade over time when exposed to air and higher temperatures . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects such as cellular toxicity and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . For example, it has been shown to interact with enzymes involved in the synthesis and degradation of nucleotides, amino acids, and lipids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound can be transported into cells via specific membrane transporters and then distributed to various organelles where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus where it interacts with transcription factors and DNA, or to the cytoplasm where it modulates enzyme activity .

Properties

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-7(11(15)16)5-4-6-12-8/h4-6,15-16H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAIOWWKQBFCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622724 | |

| Record name | {2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863753-35-9 | |

| Record name | {2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

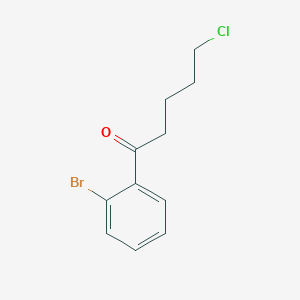

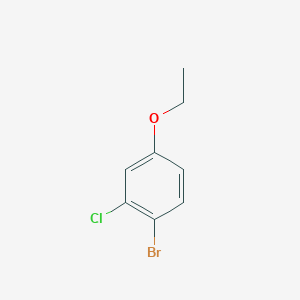

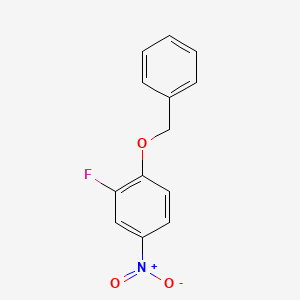

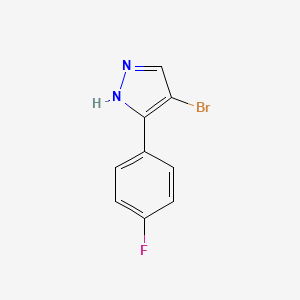

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromothieno[3,2-d]pyrimidine](/img/structure/B1291557.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)

![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)